3-Guanidinopropionic acid

Descripción general

Descripción

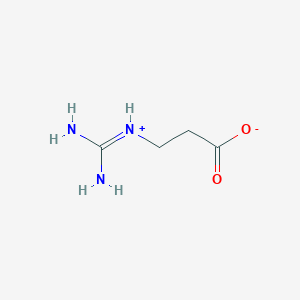

3-Guanidinopropionic acid (3-GPA) is a guanidinoalkanoic acid derivative with the chemical formula HN=C(NH₂)NHCH₂CH₂COOH and a molecular weight of 131.13 g/mol . It is structurally characterized by a three-carbon backbone terminating in a carboxylic acid group and a guanidine moiety. 3-GPA has garnered significant interest due to its antihyperglycemic properties, demonstrated in preclinical models of non-insulin-dependent diabetes mellitus (NIDDM). Studies show that 3-GPA reduces plasma glucose levels in diabetic mice (KKAy and ob/ob strains) and enhances glucose disposal in insulin-resistant rhesus monkeys . Additionally, it has been explored for applications in muscle metabolism modulation, acting as a creatine analog , and in agricultural settings to reduce fat content in livestock .

Métodos De Preparación

Enzymatic Biosynthesis via L-Arginine:Glycine Amidinotransferase (AGAT)

The endogenous production of 3-GPA occurs through the transamidination activity of L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1), which catalyzes the transfer of the amidino group from L-arginine to β-alanine . This reaction represents the primary biosynthetic route in mammalian systems and serves as a blueprint for laboratory-scale enzymatic synthesis:

Key reaction parameters include:

-

pH optimum : 7.4–7.8 (physiological range)

-

Temperature sensitivity : Activity declines sharply above 40°C

-

Cofactor requirements : Pyridoxal 5'-phosphate enhances catalytic efficiency

While this method replicates natural biosynthesis, industrial applications are limited by enzyme stability and substrate costs. Recent advances in immobilized AGAT systems have improved yield scalability, with batch processes achieving ~60% conversion efficiency under optimized conditions .

Industrial-Scale Purification and Refinement

The CN101209984A patent details a robust purification protocol for converting crude 3-GPA into pharmaceutical-grade material (>99% purity) . This method addresses the compound's hygroscopicity and solubility challenges through sequential solvent processing.

Patent Methodology Overview

The refinement process involves three critical phases:

-

Initial Dissolution

-

Crude 3-GPA (50 g) dissolved in 0.5–3× (w/w) pure water at reflux (100°C)

-

Complete dissolution typically requires 30–60 min under vigorous stirring

-

-

Ethanol Precipitation

-

95% ethanol added at 2–10× (v/v) relative to water volume

-

Slow addition rate (1–2 mL/min) to prevent localized supersaturation

-

Reflux maintained for 1–3 hr to ensure molecular rearrangement

-

-

Crystallization and Isolation

-

Gradual cooling to 25°C at 0.5°C/min

-

Final crystallization triggered by seeding at 40°C

-

Vacuum filtration and 40°C drying yield white crystalline product

-

Process Optimization and Yield Data

The patent's embodiment studies demonstrate consistent high purity across scaled batches:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Water (mL/g crude) | 0.6 | 1.0 | 2.0 |

| Ethanol (mL/g crude) | 3.0 | 8.0 | 6.0 |

| Reflux Time (hr) | 2.0 | 2.0 | 2.0 |

| Yield (%) | 80.0 | 90.0 | 74.0 |

| Purity (%) | >99.0 | >99.0 | >99.0 |

Critical success factors include:

-

Ethanol addition rate : ≤2 mL/min prevents amorphous solid formation

-

Cooling gradient : 0.5°C/min minimizes inclusion of solvent impurities

-

Seeding protocol : 1% (w/w) pure 3-GPA crystals added at 40°C

This method reduces wastewater output by 70% compared to traditional recrystallization approaches through ethanol recycling .

Solubility and Formulation Considerations

Post-synthesis handling requires strict adherence to solubility profiles and stabilization protocols:

Aqueous Solubility Profile

| Temperature (°C) | Solubility (mg/mL) |

|---|---|

| 25 | 13.1 |

| 37 | 18.9 |

| 50 | 24.7 |

Data derived from equilibrium solubility studies .

Stabilized Formulation Preparation

For in vivo applications, 3-GPA requires formulation with solubilizing agents:

-

DMSO Master Solution

-

100 mg/mL in anhydrous DMSO

-

Stable ≤-80°C for 6 months

-

-

PEG300/Tween 80 Emulsion

-

1:2:4 ratio of DMSO:PEG300:Tween 80

-

Maintains solubility >50 mg/mL at physiological pH

-

-

Lyophilized Powder

-

Trehalose (5% w/v) as cryoprotectant

-

Residual moisture <1% by Karl Fischer titration

-

Analytical Characterization Techniques

HPLC Quantification

-

Column : C18, 150 × 4.6 mm, 3.5 μm

-

Mobile Phase :

-

A: 0.1% Formic acid in H₂O

-

B: 0.1% Formic acid in acetonitrile

-

Purity Assessment

Análisis De Reacciones Químicas

Tipos de Reacciones

RGX-202 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: RGX-202 puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto también puede experimentar reacciones de reducción, lo que lleva a la formación de productos reducidos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir formas reducidas de RGX-202 con diferentes propiedades químicas .

Aplicaciones Científicas De Investigación

Antidiabetic Properties

3-GPA has been extensively studied for its antidiabetic effects, particularly in models of non-insulin-dependent diabetes mellitus (NIDDM). Research indicates that:

- Improvement of Insulin Sensitivity : 3-GPA has shown significant potential in enhancing insulin sensitivity, which is crucial for managing diabetes. In animal studies, it reduced plasma glucose levels and improved metabolic parameters in diabetic mice .

- Mechanism of Action : The compound appears to function by inhibiting endogenous glucose production and enhancing glucose disposal rates. Specifically, it has been reported to lower hyperglycemia and associated symptoms in various diabetic models, including ob/ob mice and KKAy mice .

- Clinical Relevance : The use of 3-GPA may provide a novel approach to diabetes treatment by avoiding the lactic acidosis commonly associated with traditional guanidine compounds. This positions 3-GPA as a promising candidate for further clinical development .

Muscle Physiology

In the context of muscle physiology, 3-GPA serves as an analog to creatine, influencing muscle metabolism and performance:

- Effects on Muscle Adaptation : Studies have indicated that dietary supplementation with 3-GPA can induce skeletal muscle adaptations similar to those observed with endurance training. This suggests that 3-GPA may enhance physical performance and muscle endurance .

- Myoblast Differentiation : Research has demonstrated that 3-GPA can affect the differentiation of myoblasts, potentially influencing muscle growth and repair mechanisms. This is particularly relevant for conditions involving muscle wasting or atrophy .

Applications in Reproductive Technology

3-GPA has also found applications in reproductive technologies, particularly in improving outcomes in in vitro fertilization (IVF):

- Enhancement of Fertilization Rates : Research indicates that 3-GPA can be used to improve fertilization rates when combined with sex-sorted spermatozoa in bovine embryo production. The compound's role in optimizing fertilization media has been highlighted as a means to enhance embryo quality and development .

- Potential for Broader Applications : Given its biochemical properties, there is potential for 3-GPA to be utilized in other reproductive contexts, such as enhancing gamete viability or improving outcomes in assisted reproductive technologies for various species.

Summary Table of Applications

Case Study 1: Diabetes Management

In a study involving ob/ob mice, administration of 200 mg/kg/day of 3-GPA resulted in a significant decrease in plasma glucose levels from 18.1 mM to 9.6 mM after treatment. This underscores the compound's efficacy in managing hyperglycemia .

Case Study 2: Muscle Adaptation

A clinical trial evaluating the effects of beta-guanidinopropionic acid (a related compound) showed that participants experienced changes in muscle tissue similar to those achieved through regular exercise after one week of supplementation .

Mecanismo De Acción

RGX-202 ejerce sus efectos inhibiendo competitivamente el transportador de creatina SLC6A8. Esta inhibición previene la absorción de fosfocreatina en las células, interrumpiendo así el metabolismo energético celular. La reducción en los niveles de fosfocreatina intracelular lleva a una disminución de la producción de ATP, que es esencial para la supervivencia y proliferación celular. Este mecanismo es particularmente efectivo en las células cancerosas que dependen de la vía SLC6A8 para la producción de energía en condiciones hipóxicas .

Comparación Con Compuestos Similares

The pharmacological and metabolic profiles of 3-GPA are best understood in comparison to structurally or functionally related compounds. Below is a detailed analysis:

Structural Analogues

Key Structural Insights :

- Carbon Chain Length: 3-GPA’s three-carbon backbone optimizes its interaction with metabolic enzymes like AGAT (amidinotransferase), which transfers guanidine groups to various substrates .

- Functional Groups : The absence of methylation (vs. creatine) and the presence of a terminal carboxylic acid group (vs. metformin) enhance 3-GPA’s solubility and tissue distribution .

Pharmacological Activity

Key Findings :

- 3-GPA outperforms metformin in reducing hyperglycemia in diabetic KKAy mice (plasma glucose reduction: 3-GPA 45% vs. metformin 35%) .

Metabolic and Clinical Implications

- AGAT Enzyme Specificity: AGAT catalyzes the transfer of guanidine groups to amino acids. 3-GPA is a preferred substrate over 4-guanidinobutyric acid or GAA, highlighting its metabolic efficiency .

- Muscle Metabolite Modulation: In rat models, 3-GPA administration reduced intramuscular 3-GPA levels by 18% post-exercise, suggesting rapid turnover as a creatine analog .

- Therapeutic Limitations: 3-GPA requires residual insulin secretion for efficacy, rendering it ineffective in insulinopenic models (e.g., streptozotocin-diabetic rats) .

Actividad Biológica

3-Guanidinopropionic acid (GPA) is a creatine analogue that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation, cardiovascular health, and muscle physiology. This article provides a comprehensive overview of the biological activity of GPA, including its mechanisms of action, effects on metabolic disorders, and implications for therapeutic applications.

This compound is characterized by its molecular formula and a molecular weight of 131.1 g/mol. It is synthesized through the transamidination of L-arginine and β-alanine. GPA acts primarily as a competitive inhibitor of the creatine transporter, which leads to a decrease in intracellular creatine and phosphocreatine levels across various tissues, including skeletal muscle, heart, and brain .

- Creatine Transport Inhibition : GPA competes with creatine for uptake through the creatine transporter, leading to reduced levels of creatine and phosphocreatine in muscle tissues .

- Metabolic Shift : In skeletal muscle, GPA induces a shift from glycolytic to oxidative metabolism, enhancing glucose uptake and increasing fatigue tolerance .

- Cardiovascular Effects : Studies indicate that GPA may lower blood pressure by modulating creatine kinase activity, thus affecting ATP regeneration in cardiac tissues .

1. Insulin Sensitivity and Weight Loss

GPA has been shown to improve insulin sensitivity and promote selective weight loss from adipose tissue in animal models of non-insulin-dependent diabetes mellitus (NIDDM). This effect is attributed to its ability to enhance glucose uptake in muscle tissues while reducing plasma insulin levels .

2. Effects on Muscle Physiology

In animal studies, chronic administration of GPA resulted in significant reductions in total creatine (up to 86.7%), phosphocreatine (up to 79.7%), and ATP levels (up to 38.8%) in skeletal muscle . This depletion leads to:

- Increased reliance on oxidative metabolism.

- Enhanced endurance during physical activities.

- Modest reductions in myocardial contractility without affecting cardiac output .

Case Studies and Clinical Trials

Several studies have explored the safety and efficacy of GPA in human subjects:

- First-in-Human Trial : A study involving 24 healthy men assessed the tolerability of low-dose GPA (100 mg daily) over one week. Results indicated that GPA was well tolerated with no serious adverse events reported. Plasma levels of GPA increased significantly compared to placebo .

- Animal Models : In obese diabetic ob/ob mice, GPA administration resulted in significant weight loss primarily from adipose tissue, confirming its potential as an anti-obesity agent .

Summary of Key Findings

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Pharmacokinetics and Pharmacodynamics : Further studies are needed to explore the pharmacokinetic profiles at varying doses in humans.

- Therapeutic Applications : Investigating GPA as a potential treatment for metabolic disorders such as obesity and diabetes.

- Long-term Effects : Understanding the long-term implications of GPA supplementation on muscle health and cardiovascular function.

Q & A

Basic Research Questions

Q. How should 3-GPA be prepared and stored for in vitro experiments?

Dissolve crystalline 3-GPA directly in aqueous buffers (e.g., PBS pH 7.2) at a solubility of ~50 mg/mL. Avoid storing solutions beyond 24 hours due to instability. For long-term storage, keep the solid at -20°C, where it remains stable for ≥4 years .

Q. What biochemical pathways are primarily modulated by 3-GPA?

3-GPA acts as a creatine analog, reducing cellular ATP, creatine, and phosphocreatine levels. It activates AMPK, which stimulates PPARγ coactivator 1α (PGC-1α), enhancing mitochondrial biogenesis, oxidative phosphorylation, and glucose uptake in skeletal muscle .

Q. Which assays confirm 3-GPA’s inhibition of creatine synthesis?

Measure creatine/phosphocreatine depletion via HPLC or enzymatic assays. Validate Gatm (guanidinoacetate methyltransferase) inhibition using competitive enzyme activity assays with L-arginine as a substrate .

Q. How does 3-GPA influence glucose metabolism in cell models?

Treat cells with 3-GPA (0.5–2 mM) and assess glucose uptake via radiolabeled 2-deoxyglucose assays. AMPK activation (measured by phospho-AMPKα Thr172) correlates with increased GLUT4 translocation .

Q. What methods ensure 3-GPA purity and stability in longitudinal studies?

Use batch-specific certificates of analysis (CoA) for purity (≥98%). Monitor degradation via TLC or HPLC under storage conditions (-20°C for solids, ≤24 hours for solutions) .

Advanced Research Questions

Q. How can structural analogs of 3-GPA minimize muscle accumulation while retaining antidiabetic activity?

Replace the carboxylic acid group with bioisosteres (e.g., aminopyridine or isothiourea) to reduce creatine kinase-mediated phosphorylation. Analog 69 (aminoguanidinoacetic acid) shows reduced muscle uptake while maintaining insulin sensitization .

Q. What experimental strategies reconcile contradictory findings on 3-GPA’s mitochondrial effects?

Discrepancies in mitochondrial biogenesis (e.g., enhanced in young rodents vs. impaired in aged models) require controlled variables: animal age, dosing regimen (chronic vs. acute), and tissue-specific AMPK activation. Include biomarkers like PGC-1α mRNA and mitochondrial DNA quantification .

Q. How to optimize in vivo dosing regimens to avoid metabolic insufficiency?

In aged rodents, use lower doses (50–100 mg/kg/day) and monitor ATP/ADP ratios. Pair with co-treatments like nicotinamide riboside to boost NAD+ levels, mitigating age-related mitochondrial dysfunction .

Q. What methodologies validate 3-GPA’s role in PPARγ coactivator 1α (PGC-1α) activation?

Perform qPCR for oxidative phosphorylation genes (e.g., COX4, NRF1) and chromatin immunoprecipitation (ChIP) to assess PGC-1α binding to promoter regions. Compare wild-type vs. AMPK-knockout models to isolate 3-GPA’s effects .

Q. How can 3-GPA be integrated into multi-target therapies for mitochondrial disorders?

Combine 3-GPA with AMPK-independent activators of mitochondrial biogenesis (e.g., resveratrol). Use transcriptomics to identify synergistic pathways and assess fatigue tolerance via forced swim tests in preclinical models .

Q. Methodological Notes

- Data Interpretation : Cross-reference phosphocreatine depletion (via ³¹P-NMR) with AMPK activity to distinguish direct 3-GPA effects from compensatory mechanisms .

- Contradiction Analysis : Use meta-analysis tools to compare studies, noting variables like species (rat vs. mouse), tissue type (skeletal muscle vs. liver), and intervention duration .

- Ethical Compliance : For in vivo work, adhere to institutional guidelines for metabolic phenotyping (e.g., IACUC-approved protocols for glucose tolerance tests) .

Propiedades

IUPAC Name |

3-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c5-4(6)7-2-1-3(8)9/h1-2H2,(H,8,9)(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXXSJLYVJEBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188795 | |

| Record name | Guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Guanidinopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

353-09-3 | |

| Record name | β-Guanidinopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidinopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-guanidinopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ompenaclid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL1984YRKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.